4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
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Overview
Description
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the Morpholine Derivative: The morpholine ring is synthesized through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Sulfonylation: The morpholine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Isoindoline: The sulfonylated morpholine is coupled with an isoindoline derivative through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein residues, while the morpholine ring can enhance the compound’s solubility and bioavailability. The isoindoline moiety may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide: The parent compound.
This compound derivatives: Variants with different substituents on the benzamide moiety.
Uniqueness
This compound is unique due to its combination of a morpholine ring, a sulfonyl group, and an isoindoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-12-10-24(11-13(2)30-12)31(28,29)16-6-3-14(4-7-16)19(25)22-15-5-8-17-18(9-15)21(27)23-20(17)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJDDQTAFJMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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